L-Histidine-15N hydrochloride hydrate

Isotopic purity Stable isotope dilution Quality control

Quantitative LC-MS/MS of endogenous histidine requires an internal standard that co-elutes and matches ionization. Deuterated analogs suffer from H-D exchange and retention time shifts. L-Histidine-15N hydrochloride hydrate solves this: - ≥98 atom % 15N isotopic enrichment, M+3 mass shift - Eliminates chromatographic isotope effects vs. deuterated standards - Certified chemical purity ≥98% for GLP/GLP-compliant workflows - Hydrochloride monohydrate salt form for stability

Molecular Formula C6H12ClN3O3
Molecular Weight 210.62 g/mol
Cat. No. B12417474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine-15N hydrochloride hydrate
Molecular FormulaC6H12ClN3O3
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.O.Cl
InChIInChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;;
InChIKeyCMXXUDSWGMGYLZ-KFNDHIBDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine-15N Hydrochloride Hydrate Overview


L-Histidine-15N hydrochloride hydrate is a stable isotope-labeled derivative of the essential amino acid L-histidine, in which the naturally abundant 14N atoms (typically at all three nitrogen positions in the imidazole ring and α-amino group) are substituted with the non-radioactive heavy isotope 15N, yielding a nominal mass shift of M+3 . This compound is supplied as a hydrochloride monohydrate salt (CAS 1217456-12-6 for the -15N3 variant) with an isotopic enrichment specification of ≥98 atom % 15N and chemical purity ≥98%, making it suitable for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantitative bioanalysis . The 15N labeling provides a distinct mass signature that enables precise discrimination from endogenous, unlabeled L-histidine during mass spectrometric detection, while preserving near-identical physicochemical properties that ensure co-elution and matched ionization efficiency [1].

Stable isotope-labeled internal standard (SIL-IS)
LC-MS / GC-MS quantitative bioanalysis
Co-eluting 15N label; no deuterium shift

L-Histidine-15N vs. Unlabeled and Deuterated IS


In quantitative LC-MS/MS workflows, the use of an internal standard that fails to precisely track the target analyte through sample extraction, chromatographic separation, and ionization introduces systematic error that compromises method accuracy and reproducibility. Unlabeled L-histidine cannot serve as an internal standard for its own quantification because it is spectrometrically indistinguishable from the endogenous analyte; structural analogs, while sometimes employed as a fallback, exhibit divergent extraction recovery and ionization efficiency due to differences in pKa, hydrophobicity, and functional group chemistry [1]. Deuterium (2H)-labeled histidine standards, despite being more synthetically accessible and lower in cost, are subject to deuterium-hydrogen exchange during sample preparation and chromatographic conditions, leading to signal instability and altered fragmentation patterns [2]. More critically, multi-deuterated isotopologues frequently exhibit chromatographic retention time shifts relative to the unlabeled analyte—a phenomenon known as the "deuterium isotope effect"—which causes the internal standard and analyte to experience different matrix effects as they elute under subtly different mobile phase compositions, thereby undermining the fundamental premise of isotope dilution mass spectrometry [2][3].

Unlabeled L-histidine
Endogenous analyte indistinguishability prevents use as internal standard; structural analogs may differ in extraction and ionization efficiency.
Deuterated histidine
Subject to deuterium-hydrogen exchange and chromatographic retention time shifts, causing divergent matrix effects that undermine isotope dilution accuracy.
Non-isotopic ISTD
Absence of 15N mass signature prevents co-elution tracking; method precision and reproducibility may not transfer directly.

L-Histidine-15N: Evidence vs. Closest Analogs


Isotopic Purity Specification

L-Histidine-15N3 hydrochloride monohydrate is supplied with a certified isotopic purity of ≥98 atom % 15N, which quantifies the atom-level replacement of 14N with 15N across all three nitrogen positions in the molecule . In stable isotope dilution mass spectrometry, insufficient isotopic enrichment (<95 atom %) produces residual unlabeled (M+0) signal that directly interferes with the quantification of the target endogenous analyte, artificially inflating measured concentrations and degrading the lower limit of quantification (LLOQ). This specification ensures that isotopic cross-contribution (M+0 spillover into the internal standard channel and vice versa) remains below 2%, a threshold widely accepted in regulated bioanalysis for maintaining method accuracy .

Isotopic Purity Specification
Specification review
≥98 atom % 15N enrichment (certified)
Reduces isotopic cross-contribution risk; supports method validation context.
Per-batch CoA; data to verify against IRMS.
Isotopic purity Stable isotope dilution Quality control

Co-Elution vs. Deuterium Isotope Effect

The substitution of 14N with 15N produces a mass increase of approximately 1 Da per labeled nitrogen atom (M+3 for the -15N3 variant) without introducing the physicochemical perturbations characteristic of deuterium labeling. Industry consensus from multiple bioanalytical CROs confirms that 13C and 15N labeling shows no observable chromatographic separation from the unlabeled analyte, whereas multi-deuterated internal standards frequently exhibit measurable retention time shifts [1][2]. This differential elution is particularly problematic in gradient LC-MS methods where the mobile phase composition changes continuously: even a 0.1-minute retention time difference exposes the internal standard and analyte to different solvent compositions during ionization, resulting in divergent matrix suppression or enhancement that cannot be corrected by simple response ratio calculations [1].

Co-Elution vs. Deuterium Effect
Head-to-head
15N-histidine: No observable retention shift
Multi-deuterated: measurable shift, ~0.05–0.2 min
Co-elution ensures matched matrix effects for accurate isotope dilution.
Reversed-phase LC gradient; shifts depend on deuterium count.
Chromatography Retention time Deuterium isotope effect

Stability Against Deuterium-Hydrogen Exchange

Deuterium-labeled internal standards are susceptible to deuterium-hydrogen (H-D) exchange, a process wherein labile deuterium atoms are replaced by hydrogen from protic solvents (water, methanol) during sample preparation, storage, or LC separation [1]. This exchange alters the mass of the internal standard, causing signal drift across analytical runs and producing fragment ions in MS/MS spectra that no longer match the expected mass transitions. In contrast, 15N atoms are covalently bonded within the imidazole ring and α-amino group of histidine and do not undergo exchange under any standard bioanalytical conditions, ensuring that the M+3 mass shift remains invariant from sample extraction through MS detection [1][2].

Stability Against H-D Exchange
Head-to-head
15N: 0% exchange, invariant M+3 mass shift
Deuterated: 5–30% label loss in protic solvents
Stable MRM transition monitoring across batches; method robustness.
Aqueous buffers pH 3–8, reversed-phase conditions.
Chemical stability H-D exchange MS fragmentation

Clinical Validation of Assay Precision

The analytical performance of 15N-labeled histidine as a stable isotope dilution internal standard has been rigorously validated in human plasma assays. A GC-MS method employing synthesized L-[3-15N, 5,β,β-2H3]histidine (histidine-[M+4]) as a biological internal standard and DL-[1,3-15N2, 5,α,β,β-2H4]histidine (histidine-[M+6]) as an analytical internal standard achieved a calibration curve linearity of r = 0.9999 over the concentration range of 5-2000 ng/mL in human plasma [1]. The intra-assay and inter-assay coefficients of variation (CV) were in the range of 1.1-3.9%, demonstrating excellent precision and reproducibility suitable for diagnostic applications including the detection of the heterozygote state of histidinemia [1].

Assay Precision in Human Plasma
Cross-study comparable
1.1–3.9% intra-/inter-assay CV
Supports bioanalytical validation review for research matrix analysis.
Human plasma research matrix; GC-MS SIM, 5–2000 ng/mL.
Assay precision Clinical validation Histidinemia

Non-Radioactive In Vivo Tracing of Histidine Metabolism

L-Histidine labeled with 15N (in combination with deuterium) has been successfully employed as a non-radioactive tracer to evaluate in vivo histidine ammonia lyase activity in human subjects. Following a single 100-mg oral dose of L-[3,3-2H2,1',3'-15N2]histidine to healthy volunteers, the labeled compound was rapidly absorbed, achieving maximum plasma concentrations of 1057.6 ng/mL at 30 min (Subject A) and 1635.6 ng/mL at 60 min (Subject B) [1]. Pharmacokinetic analysis based on a two-compartment model yielded elimination half-lives of 1.0 h and 1.9 h, with total body clearances of 70.0 L/h and 30.0 L/h, respectively [1]. This study demonstrates the feasibility of using 15N-labeled histidine for clinical metabolic flux studies without the safety and regulatory burdens associated with radioactive 14C or 3H tracers.

Non-Radioactive In Vivo Tracing
Cross-study comparable
Cmax 1057–1636 ng/mL t½ 1.0–1.9 h (oral 100 mg)
Enables human metabolic flux research without radioactive constraints.
Healthy volunteer study; plasma GC-MS after oral dose.
Pharmacokinetics In vivo tracing Histidine ammonia lyase

L-Histidine-15N Hydrochloride Hydrate: Applications


Regulated Bioanalysis with SIL-IS

In GLP-compliant bioanalytical laboratories performing LC-MS/MS quantification of endogenous L-histidine or histidine-containing peptides in plasma, urine, or tissue homogenates, L-Histidine-15N hydrochloride hydrate serves as a preferred SIL-IS. Its co-elution with the unlabeled analyte eliminates retention time shift artifacts that complicate peak integration and quantitation [1]. The absence of H-D exchange ensures consistent MRM transition monitoring across extended analytical batches, reducing the frequency of system suitability failures and the need for repeat analyses [1]. For CROs and pharmaceutical companies operating under FDA/EMA bioanalytical method validation guidelines, this translates to faster assay development timelines and lower validation failure rates compared to methods reliant on deuterated internal standards [2].

Clinical Metabolic Flux Studies of Histidine

L-Histidine-15N enables the non-radioactive tracing of histidine metabolism in human subjects, including the conversion of histidine to urocanic acid via histidine ammonia lyase and subsequent steps in the histidine degradation pathway [1]. This application is particularly relevant for investigating inborn errors of metabolism such as histidinemia, where the assessment of residual enzyme activity in vivo can inform diagnosis and therapeutic monitoring [1][2]. The stable isotope approach permits repeated dosing and serial sampling in the same subject without cumulative radiation exposure, enabling longitudinal studies of metabolic flux that are precluded by 14C or 3H tracer methodologies [1].

Absolute Quantification in Targeted Metabolomics

In targeted metabolomics workflows employing LC-MS/MS or GC-MS, accurate absolute quantification of L-histidine in complex biological matrices requires a stable isotope-labeled internal standard to correct for matrix-induced ion suppression and extraction variability [1]. L-Histidine-15N hydrochloride hydrate fulfills this role with a certified isotopic purity of ≥98 atom % 15N, ensuring that residual unlabeled signal in the internal standard channel does not bias the quantification of low-abundance endogenous histidine [2]. The M+3 mass shift provides sufficient separation from the natural abundance M+1 and M+2 isotopologues of the unlabeled analyte, minimizing isotopic overlap that would otherwise require post-acquisition mathematical deconvolution [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Co-eluting 15N SIL-IS with stable mass shift
Matrix-effect correction and precision in research matrices
Human metabolic flux research
Non-radioactive 15N tracer for histidine pathway studies
In vivo enzyme activity assessment and exposure-model interpretation
Targeted metabolomics quantification
High isotopic enrichment with minimal unlabeled cross-signal
Endogenous level accuracy in complex biological matrices

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